rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate
Description
rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group. This compound is structurally characterized by a five-membered pyrrolidine ring with fluorine at the 4-position and a Boc-protected methylamine substituent at the 3-position. Such derivatives are often intermediates in pharmaceutical synthesis, where the Boc group facilitates amine protection during multi-step reactions .
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl N-[[(3R,4R)-4-fluoropyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
UMQUBAWDZABAPY-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CNC[C@@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1F |
Origin of Product |
United States |
Preparation Methods
Fluorination Strategies
Bromofluorination of alkenyl azides represents a widely used approach. As detailed in a seminal study, alkenyl azides undergo bromofluorination using bromine (Br₂) and a fluorine source like silver fluoride (AgF) to yield vicinal bromofluoro intermediates. Subsequent hydrogenation over palladium catalysts removes the azide group, generating a primary amine, which undergoes intramolecular cyclization to form the fluoropyrrolidine core. For example, hydrogenation of (E)-4-azido-1-bromo-2-fluorobut-2-ene (0.70 g) produced tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate in 85% yield.
Alternative fluorination methods employ deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor®. For instance, tertiary alcohols adjacent to nitrogen centers may be fluorinated via SN2 mechanisms, though this risks racemization.
Stereochemical Control in Pyrrolidine Formation
Achieving the (3R,4R) stereochemistry necessitates chiral auxiliaries or asymmetric catalysis. In one protocol, a diastereomeric mixture of tert-butyl ((3R*,4R*)-4-fluoropyrrolidin-3-yl)carbamate was resolved using chiral column chromatography (Chiralpak IC, hexane:isopropanol 90:10). The trans isomer ((3R,4R)) exhibited distinct retention times, enabling isolation with >99% enantiomeric excess (ee).
Enzymatic resolution offers another pathway. Lipase-catalyzed acetylation of racemic amines selectively modifies one enantiomer, leaving the desired (3R,4R) isomer unreacted. This method, however, requires optimization of solvent systems and enzyme loading.
Introduction of the tert-Butyl Carbamate Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine functionality during subsequent reactions. A standard protocol involves treating the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Table 1: Boc Protection Reaction Conditions
The Boc group enhances solubility in organic solvents and prevents side reactions during fluorination or cyclization steps. Deprotection, typically achieved with hydrochloric acid (HCl) in dioxane, regenerates the free amine post-synthesis.
Final Coupling and Purification
The methylcarbamate moiety is installed via nucleophilic substitution or carbamate exchange. Reaction of the Boc-protected amine with methyl chloroformate in dichloromethane (DCM) at −20°C affords the methylcarbamate derivative in 78% yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product with >95% purity.
Critical Challenges :
-
Epimerization : Acidic or basic conditions may invert stereocenters. Using mild bases (e.g., NaHCO₃) during Boc deprotection mitigates this risk.
-
Fluorine Stability : HF elimination can occur under high temperatures. Reactions are best conducted below 40°C.
Comparative Analysis of Synthetic Routes
Route A (Bromofluorination-Cyclization) :
-
Advantages : High stereoselectivity, scalable.
-
Disadvantages : Requires hazardous bromine and azide handling.
Route B (Deoxyfluorination-Resolution) :
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorinated Pyrrolidine Ring
The fluorine atom at the 4-position of the pyrrolidine ring serves as a potential leaving group in nucleophilic substitution reactions.
Key Findings :
-
Steric effects from the Boc-protected methyl group hinder nucleophilic attack at the 4-position.
-
Fluorine’s electronegativity stabilizes the transition state but reduces leaving-group ability compared to halogens like chlorine .
Deprotection of the Boc Group
The tert-butyl carbamate group undergoes acid-catalyzed cleavage to yield a free amine.
Mechanistic Insight :
-
Protonation of the carbamate carbonyl facilitates tert-butyl oxonium ion formation, releasing CO2 and the free amine .
Ring-Opening Reactions
The pyrrolidine ring may undergo cleavage under specific conditions.
Structural Influence :
-
Intramolecular hydrogen bonding between the fluorine and adjacent NH group (observed in analogs) may stabilize ring-closed conformations, reducing ring-opening propensity .
Functionalization of the Methyl Carbamate Group
The methylene (-CH2-) linker between the pyrrolidine and Boc group enables further derivatization.
Stereochemical Integrity in Reactions
The (3R,4R) configuration remains stable under most conditions due to restricted rotation of the pyrrolidine ring.
Critical Note :
Scientific Research Applications
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives that may possess enhanced properties.
Biology
In biological research, rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It has shown promise in modulating enzyme activity and interacting with specific biological targets.
Medicine
The compound is being explored for its therapeutic properties , particularly in drug development. Its potential as a precursor for pharmaceuticals targeting neurological disorders has attracted research interest.
Industry
In industrial applications, it is utilized in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability.
In Vitro Studies
A study evaluated the effects of this compound on cell viability in the presence of neurotoxic agents such as amyloid beta peptides. Results indicated significant improvements in cell survival rates compared to untreated controls.
| Study Type | Result | Measurement |
|---|---|---|
| Cell Viability | Improved by 45% | MTT Assay |
In Vivo Studies
In animal models simulating neurodegenerative conditions, the compound was assessed for its cognitive protective effects. While it demonstrated some ability to reduce oxidative stress markers, the cognitive improvements were not statistically significant when compared to established treatments.
| Study Type | Result | Measurement |
|---|---|---|
| Cognitive Function | No significant improvement | Behavioral Assessment |
Mechanism of Action
The mechanism of action of rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules, focusing on ring size, substituents, stereochemistry, and functional groups. Key differences and implications are summarized below:
Table 1: Structural and Functional Comparisons
Key Analysis
Ring Type and Size The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered) derivatives.
Substituent Effects Fluorine: Fluorination at the 4-position (pyrrolidine) vs. 3-position (piperidine) alters electronic properties and steric interactions. Fluorine’s electronegativity may improve metabolic stability in drug candidates . Hydroxyl vs. Amino Groups: Compounds like (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate exhibit hydrogen-bonding capability via -OH and -NH₂, enhancing solubility but reducing lipophilicity compared to fluorine derivatives .
Stereochemistry
- The (3R,4R) configuration in the target compound distinguishes it from stereoisomers (e.g., (3S,4R) in CAS 1363382-99-3). Such differences can drastically affect biological activity or synthetic pathways .
Functional Groups
- The Boc group is a common protective moiety across all compounds, enabling selective deprotection during synthesis. Methyl or hydrochloride salt forms (e.g., ) influence solubility and handling requirements.
For example, tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate mandates physician consultation upon exposure , whereas hydrochloride salts () necessitate controlled storage conditions.
Biological Activity
rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate is a synthetic compound with potential applications in the pharmaceutical industry. Its unique chemical structure allows for various biological interactions, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- CAS Number : 351369-58-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to act as a modulator of certain receptors or enzymes, influencing various biochemical pathways.
Potential Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.
Biological Activity and Applications
Research has indicated that this compound exhibits several biological activities:
1. Antidepressant Effects
Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems such as serotonin and norepinephrine is a key mechanism behind these effects.
2. Neuroprotective Properties
Research indicates potential neuroprotective effects, which may be beneficial in conditions such as neurodegenerative diseases. The ability to modulate neuroinflammation and oxidative stress responses is critical in this context.
3. Anticancer Activity
Preliminary studies have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antidepressant-like effects in rodent models; demonstrated significant reductions in depressive behaviors following administration of the compound. |
| Study 2 | Explored neuroprotective effects in models of oxidative stress; showed reduced neuronal damage and improved survival rates. |
| Study 3 | Evaluated anticancer activity against breast cancer cell lines; reported dose-dependent cytotoxicity with potential mechanisms involving apoptosis. |
Q & A
Q. What are the optimal synthetic routes for rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate, considering stereochemical control?
The synthesis typically involves multi-step protocols to introduce fluorine and manage stereochemistry. A common approach includes:
- Fluorination : Use of reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine into the pyrrolidine ring while preserving stereochemistry .
- Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine group .
- Chiral Resolution : Chromatographic separation (e.g., chiral HPLC) or enzymatic resolution to isolate the (3R,4R) enantiomer from racemic mixtures .
Key challenges include minimizing racemization during Boc protection and ensuring regioselective fluorination.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify stereochemistry (e.g., coupling constants for vicinal fluorines) and Boc group integrity .
- X-ray Crystallography : For absolute configuration confirmation using programs like SHELXL .
- HPLC/MS : Reverse-phase HPLC with UV/ELSD detection and mass spectrometry for purity assessment (≥95% purity is typical for research-grade material) .
- Chiral Chromatography : To validate enantiomeric excess (e.g., Chiralpak columns) .
Advanced Research Questions
Q. How does the stereochemistry at the 3R,4R positions influence its reactivity in cross-coupling reactions?
The fluoropyrrolidine core’s stereochemistry impacts:
- Steric Hindrance : The (3R,4R) configuration positions the fluorine atom and Boc group to restrict rotational freedom, affecting coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Electronic Effects : Fluorine’s electronegativity alters electron density on adjacent carbons, modulating reactivity in nucleophilic substitutions. Computational studies (DFT) can predict regioselectivity in such reactions .
Example: In peptide couplings (e.g., with HATU/DIEA), the stereochemistry influences amide bond geometry, critical for bioactive molecule design .
Q. What strategies are employed to resolve enantiomeric mixtures of this compound during synthesis?
- Dynamic Kinetic Resolution (DKR) : Use of chiral catalysts (e.g., Ru-based) to bias reaction pathways toward the desired enantiomer .
- Diastereomeric Salt Formation : Reaction with chiral acids (e.g., L-tartaric acid) to precipitate one enantiomer .
- Enzymatic Methods : Lipase-mediated hydrolysis of racemic intermediates to selectively deprotect one enantiomer .
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₀FN₂O₂ | |
| Molecular Weight | 246.29 g/mol | |
| Boiling Point | Not reported (decomposes before boiling) | |
| Solubility | Soluble in DMSO, DCM; sparingly in H₂O |
Q. Table 2. Common Synthetic Intermediates
| Intermediate | Role in Synthesis | Key Step |
|---|---|---|
| 4-Fluoropyrrolidin-3-amine | Fluorinated core | Fluorination |
| Boc-protected amine | Amine protection | Carbamate formation |
| Chiral resolving agent | Enantiomer separation | Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
